[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine
Overview
Description
“[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine” is an organic compound that belongs to the phenylmorpholines class . It has the empirical formula C10H13ClN2O and a molecular weight of 212.68 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1cc (Cl)ccc1N2CCOCC2
and the InChI string 1S/C10H13ClN2O/c11-8-1-2-10 (9 (12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
. Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 226.71 .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
A compound designed for clinical administration as a neurokinin-1 receptor antagonist showed potential in pre-clinical tests relevant to emesis and depression. Its synthesis involved a thermal rearrangement of a propargylic azide in the presence of dimethylamine, highlighting its role in developing treatments for emesis and depression [Harrison et al., 2001].
Serotonin 5-HT1A Receptor-Biased Agonists
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were explored as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity and selectivity in preclinical studies, indicating their potential as therapeutic agents for depression [Sniecikowska et al., 2019].
Molluscicidal Agents
A 5-chlorosalicylic acid derivative incorporating a morpholine moiety demonstrated good molluscicidal effects. The synthesis and bioassay of this compound underline its potential application in controlling mollusc populations, which are vectors for schistosomiasis and other diseases [Duan et al., 2014].
Transfer Hydrogenation Catalysts
A study involving the synthesis of N-heterocyclic ruthenium(II) complexes from a morpholine-derived ligand explored their use in transfer hydrogenation reactions. The catalysts demonstrated excellent conversions and turnover frequencies, highlighting their utility in organic synthesis [Karabuğa et al., 2015].
Imaging Agents for Parkinson's Disease
The synthesis of a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease was achieved using a precursor incorporating a morpholine moiety. This work contributes to the development of diagnostic tools for neurodegenerative diseases [Wang et al., 2017].
Properties
IUPAC Name |
(5-chloro-2-morpholin-4-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPJCCDTRNQWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.